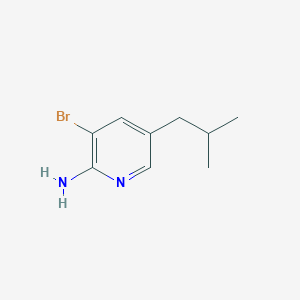

3-Bromo-5-isobutylpyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(2-methylpropyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-6(2)3-7-4-8(10)9(11)12-5-7/h4-6H,3H2,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADJCROEZAHPTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=C(N=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Chemical Compound 3 Bromo 5 Isobutylpyridin 2 Amine

Comprehensive Retrosynthetic Analysis of 3-Bromo-5-isobutylpyridin-2-amine

A retrosynthetic analysis of this compound (I) reveals several potential synthetic disconnections. The primary disconnections involve the carbon-bromine bond, the carbon-isobutyl bond, and the carbon-nitrogen bond of the amino group.

One logical approach is to disconnect the C-Br bond, leading to the precursor 5-isobutylpyridin-2-amine (II) . This strategy relies on the regioselective bromination of the pre-formed 5-isobutyl-2-aminopyridine. The directing effects of the amino and isobutyl groups will be crucial in achieving the desired 3-bromo substitution.

Alternatively, disconnection of the C-N bond of the amino group suggests 3-bromo-5-isobutylpyridine (B13676078) (III) as a key intermediate. The synthesis would then involve the amination of this disubstituted pyridine (B92270).

A third retrosynthetic pathway involves disconnecting the C-isobutyl bond, pointing to 3-bromo-pyridin-2-amine (IV) as the starting pyridine derivative. This would necessitate a method for the regioselective introduction of the isobutyl group at the 5-position.

Finally, a more fundamental disconnection breaks down the pyridine ring itself, suggesting a cyclization reaction from acyclic precursors that already contain the necessary functionalities or can be functionalized in situ to form the target molecule.

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule by introducing the key functional groups onto a pre-existing pyridine or by forming the pyridine ring in a single or few steps.

Strategies for Regioselective Bromination of Isobutylpyridin-2-amines

The bromination of a 5-alkyl-2-aminopyridine precursor is a plausible route to this compound. The amino group at the 2-position is a strong activating group and an ortho-, para-director. The isobutyl group at the 5-position is a weak activating group and also an ortho-, para-director. Therefore, the position most activated towards electrophilic substitution would be the 3-position, ortho to the amino group and meta to the isobutyl group.

Common brominating agents such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758) can be employed. mdpi.com The reaction conditions, including temperature and reaction time, would need to be carefully controlled to favor mono-bromination at the desired 3-position and to avoid potential side products, such as the di-brominated compound. The use of a less reactive brominating agent or a protecting group strategy for the amino function might be necessary to enhance regioselectivity. For instance, acylation of the amino group can modulate its directing effect and prevent over-bromination. researchgate.net

Table 1: Reagents for Regioselective Bromination

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | mdpi.com |

| Bromine (Br₂) | Acetic Acid | 0°C to Room Temperature | orgsyn.org |

| Phenyltrimethylammonium tribromide | Chloroform/Dichloromethane | 20-50°C | patsnap.com |

Approaches to Introducing the 2-Amino Functionality onto Bromo-isobutylpyridines

This approach starts from a 3-bromo-5-isobutylpyridine intermediate. The introduction of the amino group at the 2-position can be achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, at that position. If the starting material is 2-chloro-3-bromo-5-isobutylpyridine, amination can be performed using ammonia (B1221849) or a protected form of ammonia.

Alternatively, the Chichibabin reaction, which involves the direct amination of pyridines using sodium amide, could be considered, although it may lack regioselectivity with substituted pyridines. More modern methods, such as palladium-catalyzed amination (Buchwald-Hartwig amination), offer a more controlled and versatile approach for introducing the amino group. researchgate.net

Cyclization and Ring-Forming Reactions for the Pyridine Core of this compound

The construction of the substituted pyridine ring from acyclic precursors offers a powerful strategy to control the substitution pattern. One-pot, three-component reactions have been developed for the synthesis of polysubstituted 2-aminopyridines. acs.org For instance, a reaction involving an enamine, a compound with an active methylene (B1212753) group, and a 1,3-dicarbonyl compound could potentially be adapted to synthesize the target molecule by choosing appropriate starting materials that contain the isobutyl and bromo functionalities.

Indirect Synthetic Pathways via Precursor Modifications

Indirect pathways involve the synthesis of a related pyridine derivative, which is then chemically transformed into the final product.

Transformation of Related Halopyridines into this compound

A plausible indirect route starts with a readily available dihalopyridine. For example, 2,3-dibromo-5-isobutylpyridine could be selectively aminated at the 2-position. The higher reactivity of the halogen at the 2-position towards nucleophilic substitution compared to the 3-position would be the key to the success of this approach.

Another strategy could involve a halogen dance reaction, where a bromo-substituted pyridine rearranges to a different isomer under the influence of a strong base. However, controlling the regioselectivity of such a reaction for this specific substitution pattern would be challenging.

A more controlled approach would be to start with 3-bromo-2-aminopyridine (IV). The introduction of the isobutyl group at the 5-position could potentially be achieved through a Friedel-Crafts-type alkylation. However, these reactions are often difficult to control on pyridine rings due to the deactivating effect of the nitrogen atom and potential side reactions. A more reliable method would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, between 3-bromo-5-halopyridin-2-amine and a suitable isobutyl-organometallic reagent. This would require the selective introduction of a second halogen at the 5-position of 3-bromo-2-aminopyridine.

Table 2: Mentioned Chemical Compounds

| Compound Name | Structure |

|---|---|

| This compound | BrC1=CN=C(N)C=C1CC(C)C |

| 5-Isobutylpyridin-2-amine | CC(C)CC1=CC(N)=NC=C1 |

| 3-Bromo-5-isobutylpyridine | BrC1=CN=C(CC(C)C)C=C1 |

| 3-Bromo-pyridin-2-amine | NC1=NC=CC=C1Br |

| 2-Chloro-3-bromo-5-isobutylpyridine | ClC1=NC(Br)=CC(CC(C)C)=C1 |

| 2,3-Dibromo-5-isobutylpyridine | BrC1=NC(Br)=CC(CC(C)C)=C1 |

| 3-Bromo-5-halopyridin-2-amine | HalogenC1=C(Br)C(N)=NC=C1 |

| N-Bromosuccinimide | O=C1N(Br)C(=O)CC1 |

| Bromine | Br2 |

| Phenyltrimethylammonium tribromide | [C6H5N(CH3)3]+[Br3]- |

| Selectfluor™ | [F-N(CH2CH2)3N-CH2Cl]+[BF4]- |

Conversion of Other Substituted Pyridines to this compound

The synthesis of this compound is frequently accomplished by the chemical modification of a pre-existing substituted pyridine ring. A common and direct precursor is 2-Amino-5-isobutylpyridine. The introduction of a bromine atom at the C-3 position of this starting material is a key transformation.

This conversion is typically an electrophilic halogenation reaction. The amino group at the C-2 position is a strong activating group, which directs incoming electrophiles, such as a bromonium ion (Br+), to the ortho (C-3) and para (C-5) positions. Since the C-5 position is already occupied by the isobutyl group, the bromination selectively occurs at the C-3 position.

A standard laboratory procedure involves the direct bromination of the precursor with a suitable brominating agent. Reagents like N-Bromosuccinimide (NBS) are often preferred as they offer a milder and more selective means of bromination compared to elemental bromine, thus minimizing the formation of poly-brominated byproducts. The reaction is typically carried out in a suitable organic solvent.

Alternatively, methods analogous to the bromination of 2-aminopyridine (B139424) can be applied. For instance, reacting the starting amine with bromine in a polar protic solvent like acetic acid is a well-established procedure for related compounds. orgsyn.org In such cases, the reaction may first form a hydrobromide salt, which is then neutralized to yield the final product. orgsyn.org

Below is a table summarizing a representative conversion:

| Starting Material | Key Reagent | Product | Reaction Type |

|---|---|---|---|

| 2-Amino-5-isobutylpyridine | N-Bromosuccinimide (NBS) | This compound | Electrophilic Aromatic Substitution (Bromination) |

Novel and Sustainable Synthetic Approaches for this compound

Recent advancements in chemical synthesis have emphasized the development of novel and sustainable methods that improve efficiency, reduce waste, and utilize more environmentally benign processes. These principles are increasingly being applied to the synthesis of complex heterocyclic molecules like this compound.

Catalytic Methods in the Synthesis of this compound

Catalytic methods, particularly those employing transition metals like palladium, have become indispensable in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct catalytic synthesis of the title compound is not extensively documented, analogous catalytic reactions on similar pyridine scaffolds are well-established and represent a powerful approach.

For instance, palladium-catalyzed cross-coupling reactions are central to constructing substituted pyridines. nih.govmdpi.com A synthetic strategy could involve a precursor like 3,5-dibromo-2-aminopyridine. nih.gov A selective Suzuki or Negishi coupling could be used to introduce the isobutyl group at the 5-position, followed by further functionalization if needed.

Another key catalytic application is in C-N cross-coupling reactions. Palladium-catalyzed amination reactions, often referred to as Buchwald-Hartwig amination, are used to form aryl-amine bonds. This could be relevant in a synthetic route where the amino group is introduced onto a pre-functionalized bromo-isobutyl-pyridine core. The use of specialized phosphine (B1218219) ligands (e.g., XPhos, RuPhos, BrettPhos) and specific palladium pre-catalysts is crucial for the success of these couplings, as they can overcome challenges like catalyst inhibition by the pyridine nitrogen or the proximal amino group. nih.gov

The table below highlights catalytic systems used for reactions on related halo-aminopyridine substrates, which are applicable for synthesizing precursors or analogues of the target compound.

| Reaction Type | Catalyst/Pre-catalyst | Ligand | Substrate Class | Reference |

|---|---|---|---|---|

| C-N Cross-Coupling | Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos | 3-Halo-2-aminopyridines | nih.gov |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ | Triphenylphosphine | 5-Bromo-pyridin-3-amine derivatives | mdpi.com |

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of this compound and its intermediates.

One significant green approach is the use of microwave-assisted synthesis. clockss.org For related aminopyridine syntheses, microwave irradiation has been shown to dramatically reduce reaction times from many hours under conventional heating to just minutes. clockss.org This not only saves significant energy but can also improve yields and reduce the formation of byproducts by minimizing the time the reactants are held at high temperatures. A strategy involving the reaction of 3,5-dibromopyridine (B18299) with an amine under microwave heating provides a facile, metal-free, and base-free route to 3-amino-5-bromopyridine (B85033) derivatives. clockss.org This method avoids the need for metal catalysts or harsh reagents, aligning with green chemistry goals. clockss.org

Another green strategy involves replacing hazardous reagents with more benign alternatives. For instance, in bromination reactions, the use of oxidizing agents like hydrogen peroxide in conjunction with hydrobromic acid can be a greener alternative to elemental bromine. google.com This system can generate the active brominating species in situ, avoiding the handling and storage of highly corrosive and toxic bromine. google.com

The following table compares conventional and green approaches for key synthetic steps relevant to the synthesis of substituted aminopyridines.

| Transformation | Conventional Method | Green Alternative | Green Advantage | Reference |

|---|---|---|---|---|

| Amination of Dibromopyridine | Thermal heating (hours/days), metal catalysts, strong bases | Microwave irradiation (minutes) | Reduced energy, faster reaction, avoids harsh reagents | clockss.org |

| Bromination | Elemental Bromine (Br₂) | H₂O₂ / HBr | Avoids use of highly toxic Br₂, in-situ generation | google.com |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5 Isobutylpyridin 2 Amine

Reactivity at the Bromine Center: Cross-Coupling and Substitution Reactions of 3-Bromo-5-isobutylpyridin-2-amine

The bromine atom on the pyridine (B92270) ring is a key site for reactivity, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. Additionally, the pyridine ring itself can undergo nucleophilic aromatic substitution under certain conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular architectures from simple precursors. iupac.org this compound serves as a valuable substrate in several of these transformations.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between organohalides and organoboron compounds. nih.govmdpi.com While direct studies on this compound are not extensively detailed in the provided results, the Suzuki coupling of similar 2-aminopyridine (B139424) derivatives has been successfully demonstrated. For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ yields the corresponding arylated pyridine derivatives in moderate to good yields. mdpi.com The reaction is typically carried out in a solvent mixture of 1,4-dioxane (B91453) and water at elevated temperatures. mdpi.com It is noted that unprotected primary amines can sometimes pose challenges in Suzuki couplings. mdpi.com However, successful couplings of unprotected ortho-bromoanilines suggest that with the right choice of catalyst and conditions, these reactions are feasible. nih.gov

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.org Research has shown the successful Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes. scirp.orgresearchgate.net These reactions typically employ a palladium catalyst, such as Pd(CF₃COO)₂, with a phosphine (B1218219) ligand like PPh₃ and a copper(I) salt (CuI) in the presence of an amine base like triethylamine (B128534) (Et₃N). scirp.orgresearchgate.net The reactions are generally run in a solvent like DMF at elevated temperatures, affording 2-amino-3-alkynylpyridines in good to excellent yields. researchgate.net The reactivity in Sonogashira couplings generally follows the trend of I > Br > Cl for the halide. wikipedia.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org While specific examples with this compound were not found, the general applicability of the Negishi coupling to aryl bromides suggests its potential utility for this substrate. organic-chemistry.org Palladium catalysts are often preferred due to their higher yields and functional group tolerance. wikipedia.org

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Solvent/Base | Product | Yield |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | 1,4-dioxane/water, K₃PO₄ | 5-aryl-2-methylpyridin-3-amine derivatives | Moderate to good mdpi.com |

| Sonogashira | 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂, PPh₃, CuI | DMF, Et₃N | 2-Amino-3-alkynylpyridines | 72-96% researchgate.net |

The formation of carbon-heteroatom bonds is crucial in the synthesis of many pharmaceuticals and functional materials. This compound can participate in such reactions, primarily through the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, and it has become a general method for the synthesis of arylamines. organic-chemistry.orgnih.gov This reaction is applicable to a wide range of substrates, including heteroaryl halides. researchgate.net The amination of 3-halo-2-aminopyridines with primary and secondary amines has been successfully achieved using palladium precatalysts derived from ligands like RuPhos and BrettPhos in combination with a strong base such as LiHMDS. nih.gov These conditions allow for the synthesis of N³-substituted 2,3-diaminopyridines. nih.gov The choice of ligand is critical to the success of these transformations. mit.edu A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has also been developed, highlighting the versatility of this reaction. nih.gov

The Ullmann condensation is a copper-catalyzed reaction that can form carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgorganic-chemistry.org Traditionally, these reactions require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern methods often utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to the copper-catalyzed C-N bond formation between an aryl halide and an amine. wikipedia.org While the Buchwald-Hartwig reaction is often an alternative, the Ullmann condensation remains a relevant transformation. wikipedia.org Copper-catalyzed amination of aryl bromides has been achieved under milder conditions, and even in the absence of a ligand and organic solvent in some cases. organic-chemistry.org

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Product Type |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | 3-Halo-2-aminopyridines | Primary and secondary amines | Pd-precatalysts (RuPhos, BrettPhos) | LiHMDS | N³-substituted 2,3-diaminopyridines nih.gov |

| Ullmann Condensation (Goldberg Reaction) | Aryl Halides | Amines | Copper catalyst (e.g., CuI) | Various | Aryl amines wikipedia.org |

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org Pyridine and its derivatives are generally more reactive towards nucleophilic attack than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org

In the context of this compound, the pyridine ring is activated towards nucleophilic attack. The reactivity of aryl halides in S_NAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com While direct examples of S_NAr on this compound are not provided, the general principles suggest that under appropriate conditions with a strong nucleophile, the bromine atom could be displaced. Another potential pathway for nucleophilic aromatic substitution involves a benzyne-type intermediate, which can lead to a mixture of products. youtube.com

Transformations Involving the 2-Amino Group of this compound

The 2-amino group of this compound is a versatile functional handle that can undergo a range of chemical modifications, including acylation, sulfonylation, alkylation, and diazotization.

The primary amino group in this compound can readily react with various electrophiles.

Acylation of the amino group can be achieved using acylating agents such as acetic anhydride (B1165640). For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride leads to the formation of the corresponding acetamide, N-[5-bromo-2-methylpyridin-3-yl]acetamide. mdpi.com This transformation is often used to protect the amino group or to introduce an amide functionality, which can influence the electronic properties and reactivity of the molecule.

Sulfonylation involves the reaction of the amine with a sulfonyl halide, typically in the presence of a base, to form a sulfonamide. This reaction is a common method for synthesizing compounds with potential biological activity.

Alkylation of amines with alkyl halides can be a complex process, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comwikipedia.org For this reason, direct alkylation is often challenging to control for the synthesis of primary or secondary amines. wikipedia.org However, it is a useful method for preparing tertiary amines and quaternary ammonium salts. wikipedia.org Alternative methods, such as reductive amination, are often preferred for more controlled alkylation.

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. byjus.com This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. byjus.com The resulting diazonium salt is a valuable intermediate that can undergo a variety of subsequent reactions, known as Sandmeyer-type reactions. These reactions allow for the replacement of the diazonium group with a wide range of substituents, including halides, cyano, hydroxyl, and hydrogen. This provides a powerful synthetic route to introduce diverse functionalities onto the pyridine ring at the C2 position, which would otherwise be difficult to achieve directly.

Condensation Reactions Involving the Amino Group of this compound

The primary amino group at the 2-position of the pyridine ring is a key site for nucleophilic attack and condensation reactions. These reactions are fundamental in the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

One of the most important classes of condensation reactions for 2-aminopyridines is the formation of imidazo[1,2-a]pyridines. This can be achieved through reaction with α-haloketones, where the initial step is the nucleophilic substitution of the halide by the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration involving the amino group. rsc.org While specific studies on this compound are not prevalent in the literature, the general reactivity of 2-aminopyridines suggests its susceptibility to such transformations. For instance, the reaction of 2-aminopyridines with α-tosyloxyketones in an ionic liquid has been shown to afford imidazopyridine derivatives efficiently. rsc.org

Another significant condensation reaction is the synthesis of pyrazolo[1,5-a]pyridines. organic-chemistry.org This can be accomplished through an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. organic-chemistry.org A TEMPO-mediated [3 + 2] annulation–aromatization protocol has also been developed for the preparation of pyrazolo[1,5-a]pyridines from N-aminopyridines and α,β-unsaturated compounds, yielding products with high regioselectivity. acs.org The reaction of 2-aminopyridine with barbituric acid derivatives has been explored, leading to unexpected condensation products resembling a Mannich-type reaction. scielo.org.mx

The amino group can also participate in Ullmann-type condensation reactions. For example, microwave-promoted Ullmann condensation of 2-aminopyridines with 2-chlorobenzoic acids has been used to synthesize 11H-pyrido[2,1-b]quinazolin-11-ones. lookchem.comresearchgate.net This reaction proceeds through the formation of a 2-(2-pyridinyl)amino benzoic acid intermediate, which then cyclizes. lookchem.comresearchgate.net

The following table summarizes representative condensation reactions applicable to 2-aminopyridines, which can be extrapolated to this compound.

| Reagent | Product Type | Reaction Conditions | Reference |

| α-Haloketones | Imidazo[1,2-a]pyridines | Varies | rsc.org |

| α,β-Unsaturated Carbonyls | Pyrazolo[1,5-a]pyridines | Oxidative [3+2] cycloaddition | organic-chemistry.org |

| 2-Chlorobenzoic Acids | 11H-Pyrido[2,1-b]quinazolin-11-ones | Microwave-promoted Ullmann condensation | lookchem.comresearchgate.net |

| Barbituric Acids | Condensation products | Mannich-type reaction | scielo.org.mx |

Reactivity of the Isobutyl Substituent on this compound

The isobutyl group, an alkyl substituent, can also be a site for chemical modification, although it is generally less reactive than the amino group or the pyridine ring itself.

The isobutyl group can undergo functionalization, primarily through free-radical halogenation at the benzylic-like position (the carbon atom adjacent to the pyridine ring). This position is activated due to the ability of the aromatic ring to stabilize the resulting radical intermediate. rutgers.edu For example, alkylbenzenes undergo free-radical halogenation very easily at the benzylic position. rutgers.edu While direct studies on this compound are scarce, the principles of alkylbenzene reactivity can be applied.

Another potential functionalization is the C-H activation of the isobutyl group. Transition-metal catalyzed C-H activation has emerged as a powerful tool for the functionalization of otherwise inert C-H bonds. nih.govnih.govchemrxiv.org For instance, iridium complexes have been shown to catalyze the C-H alkylation of pyridines. beilstein-journals.org

The isobutyl group is susceptible to oxidation, particularly at the carbon atom attached to the pyridine ring. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl side chains of aromatic rings to carboxylic acids. libretexts.orgyoutube.com For this reaction to occur, the benzylic carbon must have at least one hydrogen atom. youtube.com In the case of the isobutyl group, oxidation would likely lead to the formation of a carboxylic acid at the position of the isobutyl group, provided the rest of the molecule can withstand the harsh oxidative conditions. The oxidation of isobutylbenzene (B155976) by certain microorganisms has been shown to yield 3-isobutylcatechol and other oxidation products. tandfonline.comchemicalbook.com

| Reaction Type | Reagent/Catalyst | Potential Product | Key Principle | Reference |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS) | Halogenated isobutyl chain | Benzylic-like radical stabilization | rutgers.edu |

| C-H Activation | Transition Metal Catalysts (e.g., Ir) | Functionalized isobutyl chain | Catalytic C-H bond cleavage | nih.govnih.govchemrxiv.orgbeilstein-journals.org |

| Oxidation | KMnO₄ | Carboxylic acid | Oxidation of alkyl side chain | libretexts.orgyoutube.com |

| Microbial Oxidation | Pseudomonas sp. | Hydroxylated derivatives | Biocatalytic oxidation | tandfonline.comchemicalbook.com |

Comprehensive Mechanistic Studies of Reactions Involving this compound

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a condensation of an arylethylamine with a carbonyl compound to form a tetrahydroisoquinoline. nrochemistry.comwikipedia.orgnumberanalytics.com The mechanism involves the initial formation of an iminium ion from the amine and the carbonyl compound under acidic conditions. wikipedia.org This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the iminium ion, leading to ring closure. nrochemistry.comwikipedia.org A final deprotonation step restores aromaticity. nrochemistry.com For a 2-aminopyridine derivative, a similar cyclization onto the pyridine ring is conceivable, leading to fused heterocyclic systems. The rate-controlling step in some enzymatic Pictet-Spengler reactions has been identified as the rearomatization of the positively charged intermediate. nih.gov

Ullmann Condensation: The Ullmann condensation is a copper-promoted conversion of aryl halides to various derivatives, including aryl amines. wikipedia.org The reaction mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org In the case of an Ullmann-type reaction involving the amino group of a 2-aminopyridine and an aryl halide, a copper(I) species would likely coordinate to the amino group, which then undergoes nucleophilic attack on the aryl halide. wikipedia.org The classical Ullmann reaction often requires harsh conditions, but modern methods utilize soluble copper catalysts with ligands to facilitate the reaction at lower temperatures. wikipedia.org The mechanism of the Ullmann biaryl synthesis is believed to proceed through the formation of an active copper(I) species, followed by oxidative addition to a haloarene and subsequent reductive elimination to form the new carbon-carbon bond. byjus.com

Pyrazolo[1,5-a]pyridine Synthesis: A plausible mechanism for the synthesis of pyrazolo[1,5-a]pyridines from N-amino-2-iminopyridines and β-dicarbonyl compounds involves the activation of the N-amino-2-iminopyridine by an acid, followed by nucleophilic addition of the enol form of the β-dicarbonyl substrate. acs.org The resulting adduct can then undergo oxidative dehydrogenation and cyclization to form the final product. acs.org

| Reaction | Key Mechanistic Steps | Intermediates | Driving Force | Reference |

| Pictet-Spengler | Iminium ion formation, intramolecular electrophilic aromatic substitution, deprotonation | Iminium ion, spirocyclic intermediate | Electrophilicity of the iminium ion | nrochemistry.comwikipedia.orgnih.gov |

| Ullmann Condensation | Formation of organocopper species, nucleophilic attack on aryl halide | Organocopper complex | Copper catalysis | wikipedia.orgwikipedia.orgbyjus.com |

| Pyrazolo[1,5-a]pyridine Synthesis | Acid activation, nucleophilic addition, oxidative dehydrogenation, cyclization | Enol, adduct intermediate | Aromatization | acs.org |

Advanced Spectroscopic Characterization and Structural Analysis of 3 Bromo 5 Isobutylpyridin 2 Amine and Its Derivatives

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a comprehensive picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 3-Bromo-5-isobutylpyridin-2-amine provides crucial information about the number and electronic environment of the protons in the molecule. The aromatic region of the spectrum is expected to show two distinct signals corresponding to the protons on the pyridine (B92270) ring. Due to the substitution pattern, these protons are not equivalent and will exhibit characteristic chemical shifts and coupling patterns. The isobutyl group will present a more complex set of signals, including a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the pyridine ring. The amine protons will likely appear as a broad singlet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the bromine and amine substituents. The isobutyl group will show characteristic signals for its methyl, methine, and methylene carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine CH | 7.0 - 8.5 | 110 - 150 |

| Isobutyl CH₂ | 2.4 - 2.8 | 35 - 45 |

| Isobutyl CH | 1.8 - 2.2 | 25 - 35 |

| Isobutyl CH₃ | 0.8 - 1.2 | 20 - 25 |

| NH₂ | Broad, variable | - |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for unambiguously assigning signals and determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within the isobutyl group and the identification of adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connection between the isobutyl group and the pyridine ring, as well as for confirming the positions of the substituents on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. youtube.comlibretexts.org While not critical for the primary structure elucidation of this molecule, it can be valuable for confirming through-space interactions and for studying the conformation of the isobutyl group. youtube.comlibretexts.org

Mass Spectrometric (MS) Analysis for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of the parent ion of this compound, confirming its molecular formula of C₉H₁₃BrN₂. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Under electron ionization (EI) conditions, this compound will undergo fragmentation, providing valuable structural information. The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for this molecule would likely include:

Loss of the isobutyl group: Cleavage of the bond between the isobutyl group and the pyridine ring would result in a prominent fragment ion corresponding to the brominated aminopyridine core.

Loss of a methyl group from the isobutyl chain: This would lead to a fragment ion with a mass 15 units less than the parent ion.

Cleavage of the bromine atom: This would result in a fragment ion corresponding to the isobutyl-substituted aminopyridine.

Ring fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller charged species.

Analysis of these fragmentation pathways helps to confirm the connectivity of the different functional groups within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net

The IR and Raman spectra of this compound will exhibit distinct bands corresponding to the various stretching and bending vibrations of its constituent bonds.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C=N, C=C (pyridine ring) | Stretching | 1400 - 1600 |

| N-H (amine) | Bending (Scissoring) | 1590 - 1650 |

| C-H (aliphatic) | Bending | 1350 - 1470 |

| C-N (aromatic amine) | Stretching | 1250 - 1360 |

| C-Br | Stretching | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination of this compound

As of the current body of scientific literature, a definitive X-ray crystallographic analysis of this compound has not been reported. The determination of its solid-state structure, including precise molecular conformation, bond parameters, and intermolecular interactions, awaits experimental investigation through single-crystal X-ray diffraction.

While specific data for this compound is unavailable, analysis of closely related structures provides a foundational understanding of the crystallographic features that might be anticipated. For instance, studies on simpler brominated pyridinamines offer valuable insights into the potential molecular arrangements and non-covalent interactions that govern their crystal packing.

Determination of Molecular Conformation and Bond Parameters

The molecular conformation and precise bond lengths and angles of this compound remain to be elucidated. An X-ray crystallographic study would provide the definitive geometry of the molecule in the solid state. This would involve characterizing the planarity of the pyridine ring, the orientation of the isobutyl group relative to the ring, and the conformation of the amine substituent.

For illustrative purposes, the table below presents hypothetical data that a crystallographic analysis would aim to determine. The values are based on typical bond lengths and angles observed in similar heterocyclic compounds and are not experimental data for the title compound.

Hypothetical Bond Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Expected Length (Å) | Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Angle (°) |

| Bond Length | C2 | N1 | ~1.34 | Bond Angle | N1 | C2 | C3 | ~123 |

| Bond Length | C2 | N2 | ~1.35 | Bond Angle | N1 | C2 | N2 | ~117 |

| Bond Length | C3 | C4 | ~1.38 | Bond Angle | C3 | C2 | N2 | ~120 |

| Bond Length | C3 | Br | ~1.90 | Bond Angle | C2 | C3 | C4 | ~118 |

| Bond Length | C4 | C5 | ~1.39 | Bond Angle | C2 | C3 | Br | ~121 |

| Bond Length | C5 | C6 | ~1.37 | Bond Angle | C4 | C3 | Br | ~121 |

| Bond Length | C5 | C7 | ~1.52 | Bond Angle | C3 | C4 | C5 | ~120 |

| Bond Length | N1 | C6 | ~1.34 | Bond Angle | C4 | C5 | C6 | ~119 |

| Bond Length | C7 | C8 | ~1.53 | Bond Angle | C4 | C5 | C7 | ~121 |

| Bond Length | C8 | C9 | ~1.53 | Bond Angle | C6 | C5 | C7 | ~120 |

| Bond Length | C8 | C10 | ~1.53 | Bond Angle | N1 | C6 | C5 | ~122 |

| Bond Length | N2 | H2A | ~0.86 | Bond Angle | C5 | C7 | C8 | ~112 |

| Bond Length | N2 | H2B | ~0.86 | Bond Angle | C7 | C8 | C9 | ~110 |

| Bond Length | Bond Angle | C7 | C8 | C10 | ~110 | |||

| Bond Length | Bond Angle | C9 | C8 | C10 | ~109 |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is dictated by a variety of intermolecular forces. For this compound, hydrogen bonding involving the amine group and the pyridine nitrogen is expected to be a dominant interaction. Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding.

The table below outlines the types of intermolecular interactions that would be investigated in a crystallographic study of this compound.

Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Distance (Å) | Significance |

| Hydrogen Bond | N-H (amine) | N (pyridine) | ~2.9 - 3.2 | Primary driving force for molecular assembly |

| Halogen Bond | C-Br | Br or other electronegative atom | ~3.4 - 3.7 | Directional interaction influencing packing |

| π-π Stacking | Pyridine Ring | Pyridine Ring | ~3.5 - 3.8 | Potential for stabilizing parallel ring arrangements |

| van der Waals | Isobutyl group | Various | N/A | Contributes to overall crystal cohesion |

Applications of 3 Bromo 5 Isobutylpyridin 2 Amine As a Versatile Synthetic Building Block

Precursor for Complex Organic Molecules and Natural Product Analogs Derived from 3-Bromo-5-isobutylpyridin-2-amine

The molecular architecture of this compound, with its distinct reactive sites, makes it an ideal scaffold for constructing more complex organic molecules and analogs of natural products. The bromine atom at the 3-position is particularly amenable to various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby facilitating the synthesis of diverse molecular frameworks.

The amino group at the 2-position can be readily acylated, alkylated, or diazotized to introduce further functionalization. This dual reactivity of the bromine and amino groups allows for a stepwise and controlled elaboration of the pyridine (B92270) core, leading to the generation of complex molecules with potential biological activity. For instance, the bromo-substituent has been shown to be important for the potency of certain antibacterial compounds. mdpi.com

Research has demonstrated that substituted bromopyridines are key intermediates in the synthesis of various biologically active compounds. For example, derivatives have been used to create novel anticancer agents and kinase inhibitors. mdpi.com The isobutyl group at the 5-position, while less reactive, influences the molecule's lipophilicity and steric properties, which can be critical for its interaction with biological targets.

The synthesis of complex molecules often involves multi-step reaction sequences. The following table provides a generalized overview of how this compound can be utilized in common synthetic transformations to build molecular complexity.

| Reaction Type | Reagent/Catalyst | Group Introduced | Resulting Structure |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl group | 2-Amino-5-isobutyl-3-arylpyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Amino group | N-substituted-5-isobutylpyridine-2,3-diamine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group | 2-Amino-3-alkynyl-5-isobutylpyridine |

| N-Acylation | Acyl chloride or anhydride (B1165640) | Acyl group | N-(3-Bromo-5-isobutylpyridin-2-yl)amide |

These transformations are fundamental in medicinal chemistry for generating libraries of compounds for drug discovery programs. The ability to systematically modify the pyridine core allows for the fine-tuning of pharmacological properties.

Development of Advanced Materials Precursors from this compound (e.g., Polymers, Optoelectronic Materials)

The functional groups on this compound make it a candidate for the synthesis of precursors for advanced materials. The bromo- and amino- functionalities can be exploited to incorporate this pyridine derivative into polymeric structures or to synthesize molecules with specific electronic properties suitable for optoelectronic applications.

For instance, the bromine atom allows for the participation of this molecule in cross-coupling reactions that are central to the synthesis of conjugated polymers. These polymers, characterized by alternating single and double bonds, often exhibit interesting electronic and optical properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The isobutyl group can enhance the solubility of the resulting polymers in organic solvents, which is a crucial factor for their processability.

The amino group can be used to create polymers such as polyamides or polyimides through condensation reactions with appropriate comonomers. Furthermore, derivatives of 2-aminopyridine (B139424) can be used to synthesize molecules for electronic materials. smolecule.com While specific research on this compound in this context is not extensively documented in publicly available literature, its structural motifs are present in compounds used for such applications.

The following table illustrates potential pathways for the development of advanced materials precursors starting from this compound.

| Material Type | Synthetic Strategy | Potential Application |

| Conjugated Polymers | Polymerization via Suzuki or Stille coupling | Organic electronics (OLEDs, OPVs) |

| Polyamides | Polycondensation with diacyl chlorides | High-performance fibers, films |

| Luminescent Materials | Synthesis of metal complexes or extended π-systems | Lighting, displays, sensors |

Role of this compound in Ligand and Catalyst Design

The 2-aminopyridine moiety is a well-established structural motif in coordination chemistry, capable of acting as a bidentate or monodentate ligand for a variety of metal ions. The nitrogen atom of the pyridine ring and the nitrogen atom of the amino group can chelate to a metal center, forming a stable five-membered ring. This chelating ability makes this compound and its derivatives attractive candidates for the design of new ligands for catalysis and other applications.

The presence of the bromo- and isobutyl- substituents allows for the tuning of the electronic and steric properties of the resulting metal complexes. The bromine atom can be retained to influence the ligand's electronic character or can be replaced through cross-coupling reactions to introduce other functionalities that can modulate the catalytic activity or selectivity of the metal center. The bulky isobutyl group can create a specific steric environment around the metal, which can be beneficial for controlling the stereochemistry of catalytic reactions.

Derivatives of 2-aminopyridine are used in the formation of catalysts, such as Buchwald catalysts and ligands. smolecule.com These types of catalysts are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis.

The table below outlines the potential roles of this compound in the design of ligands and catalysts.

| Component | Function | Potential Application in Catalysis |

| 2-Aminopyridine core | Bidentate chelation to metal ions | Formation of stable, active catalyst complexes |

| Bromine atom | Electronic modification, site for further functionalization | Tuning catalyst reactivity and selectivity |

| Isobutyl group | Steric bulk | Enantioselective catalysis, controlling substrate access |

Utilization in Agrochemical and Specialty Chemical Synthesis as an Intermediate

Substituted pyridines are a significant class of compounds in the agrochemical industry, with many commercial herbicides, insecticides, and fungicides containing a pyridine ring. The specific substitution pattern on the pyridine ring is crucial for the biological activity of these compounds. This compound serves as a valuable intermediate for the synthesis of such agrochemicals.

The synthetic versatility of this compound allows for the introduction of various pharmacophores and toxophores required for pesticidal activity. The bromo- and amino- groups are convenient handles for chemical modification to explore structure-activity relationships (SAR) and optimize the efficacy and safety profile of new agrochemical candidates. For instance, the presence of a bromo-substituent has been noted to enhance the antimicrobial potential in some synthesized compounds. mdpi.com

In the realm of specialty chemicals, this intermediate can be used to produce a range of molecules with specific functions, such as dyes, pigments, and photographic chemicals. The chromophoric properties of many pyridine derivatives make them suitable for these applications. The ability to perform a variety of chemical transformations on the this compound core enables the synthesis of a broad spectrum of specialty chemicals with tailored properties.

The following table summarizes the utility of this compound as an intermediate in these sectors.

| Sector | Role of Intermediate | Examples of Final Products |

| Agrochemicals | Building block for active ingredients | Herbicides, Insecticides, Fungicides |

| Specialty Chemicals | Precursor for functional molecules | Dyes, Pigments, Photographic chemicals |

Conclusion and Future Perspectives in 3 Bromo 5 Isobutylpyridin 2 Amine Research

Summary of Key Achievements in the Study of 3-Bromo-5-isobutylpyridin-2-amine

An extensive search of scientific literature and patent filings reveals a significant lack of published research specifically focused on this compound. Consequently, there are no key achievements to report in terms of its synthetic methodologies, mechanistic studies, or applications in medicinal chemistry or materials science. The compound is commercially available, which suggests that a synthetic route has been established, but detailed procedures and optimization studies are not publicly documented.

The table below summarizes the basic identification details of the compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1381936-92-0 |

| Molecular Formula | C9H13BrN2 |

| Molecular Weight | 229.12 g/mol |

This table contains data for this compound.

Emerging Research Directions and Unexplored Avenues for this compound

Given the absence of dedicated research, the field is wide open for exploration. The structural features of this compound, namely the bromo and isobutyl substitutions on the aminopyridine core, offer several plausible avenues for future investigation.

Potential Research Areas:

Medicinal Chemistry: The 2-aminopyridine (B139424) scaffold is a well-known pharmacophore present in numerous approved drugs. The bromo substituent provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. The isobutyl group may influence lipophilicity and binding interactions with biological targets. Future research could explore the potential of this compound as a building block for developing novel kinase inhibitors, central nervous system agents, or anti-infective drugs.

Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the pyridine (B92270) ring and the amino group in this compound could act as coordination sites for metal ions. The bromo and isobutyl groups could be used to tune the steric and electronic properties of the resulting materials, potentially leading to novel materials with interesting catalytic, luminescent, or gas sorption properties.

Synthetic Methodology: The development of novel and efficient synthetic routes to this compound and its derivatives could be a valuable contribution to synthetic organic chemistry. Investigating various bromination and isobutylation strategies for aminopyridines would be a logical starting point.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-5-isobutylpyridin-2-amine, and how are reaction conditions optimized?

The synthesis typically involves bromination of a pre-functionalized pyridine precursor. For example, bromination of 5-isobutylpyridin-2-amine using bromine or N-bromosuccinimide (NBS) in the presence of catalysts like FeBr₃ or AlBr₃. Optimization focuses on:

- Catalyst selection : FeBr₃ enhances regioselectivity for bromination at the 3-position .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.

A key challenge is avoiding over-bromination; quenching with aqueous Na₂S₂O₃ is critical .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C3, isobutyl at C5). Key signals include downfield shifts for C3 (δ ~140 ppm in ¹³C NMR) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 229.03 for C₉H₁₂BrN₂).

- X-ray crystallography : Resolves steric effects of the isobutyl group (e.g., torsion angles between C5 and the pyridine ring) .

Advanced Research Questions

Q. How can computational tools aid in retrosynthetic planning and reaction optimization for this compound?

AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose synthetic pathways. For example:

- Retrosynthetic disconnections : Prioritize amination before bromination to avoid steric hindrance from the isobutyl group .

- Predicting regioselectivity : DFT calculations model electronic effects of substituents on bromination sites .

- Scale-up simulations : Tools like Aspen Plus optimize continuous-flow reactors for higher yields (>85%) .

Q. What strategies resolve contradictions in reported reaction yields for brominated pyridine derivatives?

Discrepancies often arise from:

- Impurity profiles : LC-MS identifies byproducts (e.g., di-brominated species).

- Catalyst deactivation : ICP-MS detects trace metal leaching in FeBr₃-catalyzed reactions .

- Solvent purity : Anhydrous DMF (<50 ppm H₂O) improves reproducibility.

A factorial design approach (varying catalyst loading, temperature, and solvent) isolates critical variables .

Q. How does the isobutyl substituent influence biological activity in pharmacological studies?

The isobutyl group enhances:

- Lipophilicity : LogP increases by ~1.5 units compared to methyl analogs, improving membrane permeability .

- Steric effects : Reduces off-target binding in kinase assays (e.g., IC₅₀ values 10× lower than ethyl analogs) .

- Metabolic stability : CYP450 interactions are minimized due to hindered oxidation at C5 .

Methodological Recommendations

- For coupling reactions : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) to functionalize the bromine site .

- For toxicity screening : Prioritize Ames tests and hERG channel binding assays due to the amine group’s potential mutagenicity .

- For scale-up : Transition from batch to flow chemistry to mitigate exothermic risks during bromination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.